molecular formula C15H12FNO B1619306 (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone CAS No. 90172-60-4

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone

Cat. No. B1619306
CAS RN: 90172-60-4
M. Wt: 241.26 g/mol
InChI Key: FZMVZJOCYNSJOF-UHFFFAOYSA-N
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Description

The compound “(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone” is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are known for their broad range of biological activities .


Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions, including the formation of intermediates . For example, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates involves two steps and results in compounds with antiproliferative activity . Similarly, the Gould-Jacobs reaction with benzoxazoles and cyanopropenonitrile or cyanopropenoate leads to the formation of benzoxazolylaminomethylenemalononitriles and their esters .


Molecular Structure Analysis

The molecular structure of benzoate derivatives can significantly influence their biological activity . For instance, the presence of a methoxy group and a methoxycarbonyl group was found to be essential for cell growth inhibition in the case of a tubulin inhibitor .


Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with diketones to produce fused pyranones and other cyclic structures.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their functional groups and molecular structure . Enzymatic dihydroxylation of benzoate esters yields cis-cyclohexadienediols, which are versatile intermediates for the synthesis of various compounds, including pseudo-sugars and amino cyclitols .

Scientific Research Applications

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity

    • Summary of Application : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties. They can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
    • Methods of Application : The compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
    • Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
  • Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
  • Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide and (S)-2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)propionamide
    • Summary of Application : This research focuses on the practical syntheses of oxindole derivatives, which are structurally similar to 2,3-Dihydroindole derivatives. These compounds are used in the development of various pharmaceuticals .
    • Methods of Application : The synthesis involves various chemical reactions, including chlorination and amide formation .
    • Results or Outcomes : The research provides a practical method for the synthesis of these oxindole derivatives, which can be used in the development of new drugs .
  • Synthesis of 2,3-Dihydroindole Derivatives as Melatonin Receptor Binding Affinity Agents

    • Summary of Application : This research focuses on the synthesis of new 2,3-Dihydroindole derivatives and their evaluation for melatonin receptor binding affinity. These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
    • Methods of Application : The compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation. Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .
    • Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
  • Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Future Directions

The future directions for the research and development of “(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The synthesis of new analogs of this compound could also be a promising area of research .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVZJOCYNSJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349954
Record name (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone

CAS RN

90172-60-4
Record name (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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